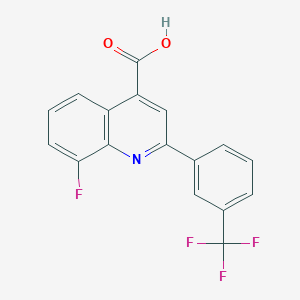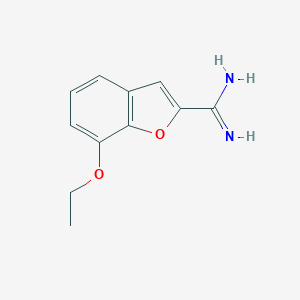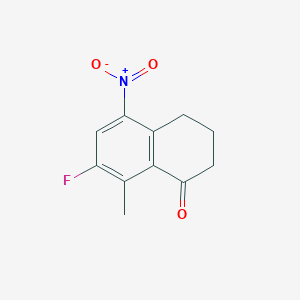
8-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid, also known as FTQ, is a synthetic compound that belongs to the class of quinoline carboxylic acids. It has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications.
作用機序
The mechanism of action of 8-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid is not fully understood. However, it has been proposed that 8-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid exerts its anti-inflammatory and anticancer activities by inhibiting the NF-κB pathway, which plays a crucial role in the regulation of inflammation and cell survival. 8-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid has also been found to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
8-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid has been shown to have several biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various inflammatory and oxidative stress-related diseases. 8-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid has also been found to modulate the expression of various genes involved in inflammation, apoptosis, and angiogenesis. Moreover, 8-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid has been shown to have a low toxicity profile, indicating its potential as a safe and effective therapeutic agent.
実験室実験の利点と制限
One of the main advantages of 8-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid is its potent anti-inflammatory and anticancer activities. 8-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid has been shown to exhibit higher potency than other quinoline carboxylic acids, such as quinoline-3-carboxylic acid and quinoline-4-carboxylic acid. Moreover, 8-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid has a low toxicity profile, indicating its potential as a safe and effective therapeutic agent. However, one of the main limitations of 8-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid is its low solubility in water, which can affect its bioavailability and limit its use in in vivo experiments.
将来の方向性
There are several future directions for the study of 8-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid. One of the future directions is to investigate the structure-activity relationship (SAR) of 8-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid and its analogs to identify more potent and selective compounds. Another future direction is to explore the potential of 8-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid as a therapeutic agent for various inflammatory and oxidative stress-related diseases, such as rheumatoid arthritis, Alzheimer's disease, and Parkinson's disease. Moreover, the development of novel drug delivery systems, such as nanoparticles and liposomes, can improve the bioavailability and efficacy of 8-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid.
合成法
The synthesis of 8-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid can be achieved through a multi-step process. The first step involves the reaction between 3-(trifluoromethyl)aniline and 2,3,4,5-tetrafluorobenzoic acid to form 3-(trifluoromethyl)benzoic acid. The second step involves the reaction between 3-(trifluoromethyl)benzoic acid and 2-chloro-8-fluoroquinoline to form 8-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid. The yield of 8-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
科学的研究の応用
8-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, anticancer, and antimicrobial activities. 8-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2 and iNOS in vitro and in vivo. 8-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid has also been found to induce apoptosis and inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Moreover, 8-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid has demonstrated antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
CAS番号 |
897557-60-7 |
|---|---|
製品名 |
8-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid |
分子式 |
C17H9F4NO2 |
分子量 |
335.25 g/mol |
IUPAC名 |
8-fluoro-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H9F4NO2/c18-13-6-2-5-11-12(16(23)24)8-14(22-15(11)13)9-3-1-4-10(7-9)17(19,20)21/h1-8H,(H,23,24) |
InChIキー |
YFCUZUYVYAQMQM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(C=CC=C3F)C(=C2)C(=O)O |
正規SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(C=CC=C3F)C(=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















